1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol
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Overview
Description
1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is a heterocyclic compound that features both pyridine and tetrahydroisoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the condensation of 5-methyl-2-pyridinecarboxaldehyde with tetrahydroisoquinoline in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and solvent flow rate .
Chemical Reactions Analysis
Types of Reactions
1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydro derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: These compounds share a similar structural framework and exhibit comparable biological activities.
Pyridine derivatives: Compounds with a pyridine ring often have similar chemical reactivity and applications.
Isoquinoline derivatives: These compounds are structurally related and have been studied for their pharmacological properties.
Uniqueness
1-(5-Methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to its combination of pyridine and tetrahydroisoquinoline moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
601462-25-3 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1-(5-methylpyridin-2-yl)-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C15H16N2O/c1-10-2-5-14(17-9-10)15-13-4-3-12(18)8-11(13)6-7-16-15/h2-5,8-9,15-16,18H,6-7H2,1H3 |
InChI Key |
JQYAVOCXMLHHQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)C2C3=C(CCN2)C=C(C=C3)O |
Origin of Product |
United States |
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